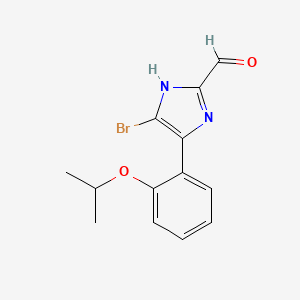
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is a fluorinated heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a difluoromethyl group attached to the fifth position of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethylpyrazole with a difluoromethylating agent. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. Another approach involves the use of trifluoroacetic acid to achieve regioselective synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.
Biology: In biological research, this compound can be used as a probe to study biological processes involving fluorinated molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its fluorinated structure can enhance the bioactivity and metabolic stability of drug molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the difluoromethyl group can enhance the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
5-(Fluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Trifluoromethyl)-1,3-dimethyl-1H-pyrazole
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Uniqueness: 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole is unique due to the presence of two fluorine atoms in the difluoromethyl group, which can significantly influence its chemical and biological properties compared to its mono-fluorinated or non-fluorinated counterparts.
Propriétés
Formule moléculaire |
C6H8F2N2 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-5(6(7)8)10(2)9-4/h3,6H,1-2H3 |
Clé InChI |
NKJNIWNXFJOJDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
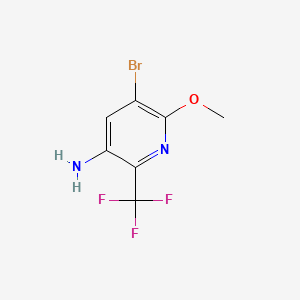
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-amine](/img/structure/B15336397.png)
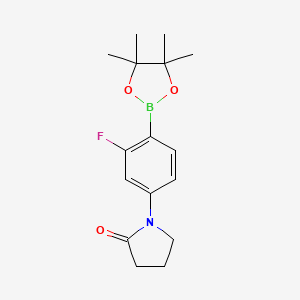
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-5-carboxylic acid](/img/structure/B15336415.png)
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
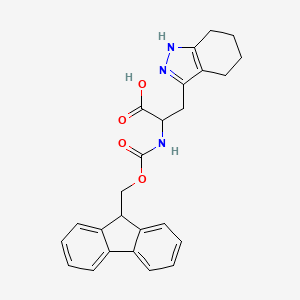
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)

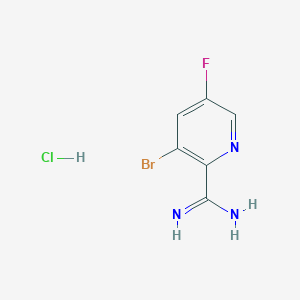
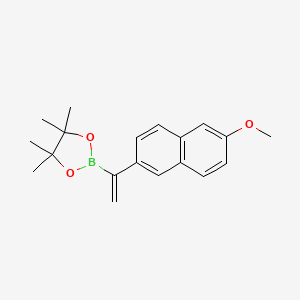
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
